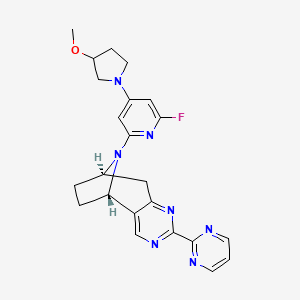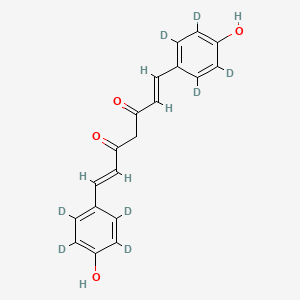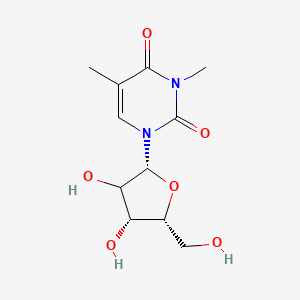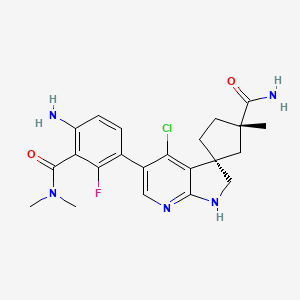
Hpk1-IN-21
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hematopoietic progenitor kinase 1 inhibitor 21 (Hpk1-IN-21) is a highly selective inhibitor of hematopoietic progenitor kinase 1, a member of the mitogen-activated protein kinase kinase kinase kinase family. Hematopoietic progenitor kinase 1 negatively regulates activation signals in multiple immune cells, making it an attractive therapeutic target for various cancers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hematopoietic progenitor kinase 1 inhibitor 21 involves structure-based drug design and optimization. One approach includes the use of diaminopyrimidine carboxamides, which are synthesized through a series of reactions involving the coupling of amines with carboxylic acids, followed by cyclization and functional group modifications . Reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of hematopoietic progenitor kinase 1 inhibitor 21 involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes purification steps such as crystallization, chromatography, and recrystallization to obtain the final product with high purity .
化学反应分析
Types of Reactions
Hematopoietic progenitor kinase 1 inhibitor 21 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学研究应用
Hematopoietic progenitor kinase 1 inhibitor 21 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the role of hematopoietic progenitor kinase 1 in various biochemical pathways.
Industry: Utilized in the development of novel immuno-oncology drugs and combination therapies.
作用机制
Hematopoietic progenitor kinase 1 inhibitor 21 exerts its effects by selectively inhibiting the kinase activity of hematopoietic progenitor kinase 1. This inhibition disrupts the negative feedback loop in T cell receptor signaling, enhancing T cell activation and proliferation. The compound increases the avidity of the T cell receptor to recognize antigens and boosts cytokine production, leading to improved immune responses .
相似化合物的比较
Similar Compounds
NDI-101150: Another highly selective hematopoietic progenitor kinase 1 inhibitor with similar immunomodulatory effects.
Compound K: A potent hematopoietic progenitor kinase 1 inhibitor that enhances T cell immune responses and anti-tumor efficacy.
Isoindolone Compounds:
Uniqueness
Hematopoietic progenitor kinase 1 inhibitor 21 is unique due to its high selectivity and potency, which allows for effective inhibition of hematopoietic progenitor kinase 1 without off-target effects. This selectivity enhances its therapeutic potential and reduces the risk of adverse effects compared to other inhibitors .
属性
分子式 |
C22H25ClFN5O2 |
|---|---|
分子量 |
445.9 g/mol |
IUPAC 名称 |
(1'S,3R)-5-[4-amino-3-(dimethylcarbamoyl)-2-fluorophenyl]-4-chloro-1'-methylspiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,3'-cyclopentane]-1'-carboxamide |
InChI |
InChI=1S/C22H25ClFN5O2/c1-21(20(26)31)6-7-22(9-21)10-28-18-15(22)16(23)12(8-27-18)11-4-5-13(25)14(17(11)24)19(30)29(2)3/h4-5,8H,6-7,9-10,25H2,1-3H3,(H2,26,31)(H,27,28)/t21-,22-/m0/s1 |
InChI 键 |
GZQHHAHIJAPECC-VXKWHMMOSA-N |
手性 SMILES |
C[C@@]1(CC[C@]2(C1)CNC3=NC=C(C(=C23)Cl)C4=C(C(=C(C=C4)N)C(=O)N(C)C)F)C(=O)N |
规范 SMILES |
CC1(CCC2(C1)CNC3=NC=C(C(=C23)Cl)C4=C(C(=C(C=C4)N)C(=O)N(C)C)F)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


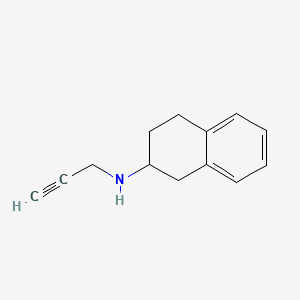
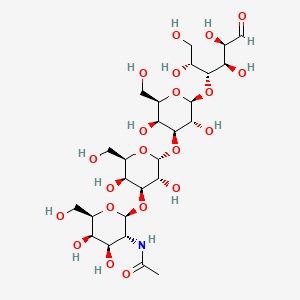
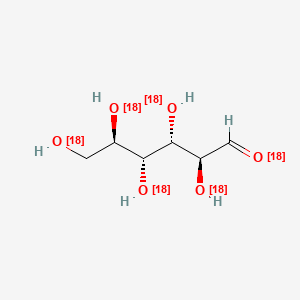
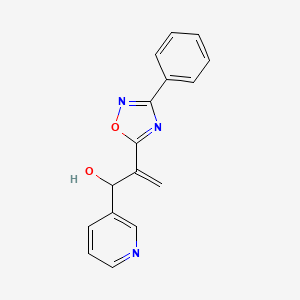
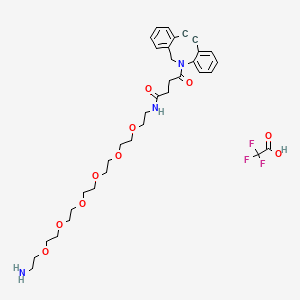
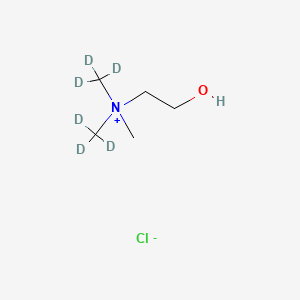
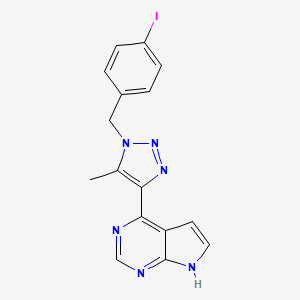
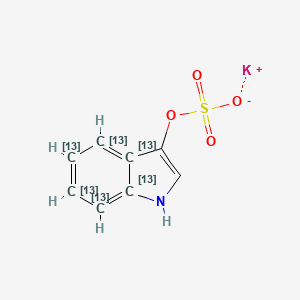
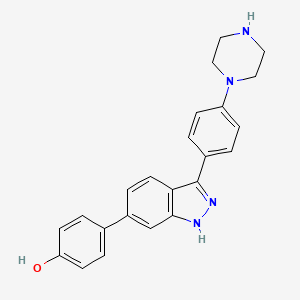
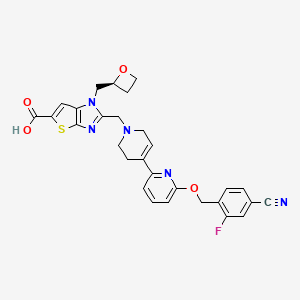
![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410452.png)
